molecular formula C20H15NO5 B6411911 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261901-28-3

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6411911
CAS RN: 1261901-28-3
M. Wt: 349.3 g/mol
InChI Key: LCVTWINJJHWXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid (2-BPNB) is a phenolic acid derivative that has been studied for its potential use in a variety of scientific applications. It is a derivative of benzoic acid, which is a naturally occurring compound found in many plants and animals. 2-BPNB is a white solid with a melting point of 120°C and is soluble in most organic solvents. It is highly stable, and can be stored at room temperature for several months without significant degradation.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been studied for its potential use in a variety of scientific applications. It has been used in the synthesis of other compounds, such as 4-nitrobenzyloxybenzoic acid, which is used in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, and as a reagent in the synthesis of other organic compounds. In addition, 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to inhibit the activity of certain other enzymes, such as glutathione S-transferases, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been studied for its potential use in the treatment of cancer and other diseases. In animal studies, it has been shown to have anti-tumor effects, and it has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.

Advantages and Limitations for Lab Experiments

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is a highly stable compound, and it can be stored at room temperature for several months without significant degradation. This makes it an ideal compound for use in laboratory experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% can be toxic if ingested, and it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for the use of 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%. It could be used in the development of new drugs and other compounds, as well as in the development of new treatments for cancer and other diseases. In addition, it could be used in the development of new diagnostic tests or imaging techniques. Finally, it could be used in the development of new materials or products, such as coatings or adhesives.

Synthesis Methods

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from benzoic acid through a simple two-step reaction. The first step involves the reaction of benzoic acid with 4-bromobenzyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-bromobenzyloxybenzoic acid, which is then reacted with nitric acid in the presence of a base to produce 2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%.

properties

IUPAC Name

4-nitro-2-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)18-11-8-16(21(24)25)12-19(18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVTWINJJHWXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692272
Record name 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)-4-nitrobenzoic acid

CAS RN

1261901-28-3
Record name 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.